Product packaging for 8-Bromo-7-fluoroquinoline-2-carbaldehyde(Cat. No.:CAS No. 1420793-53-8)

8-Bromo-7-fluoroquinoline-2-carbaldehyde

Cat. No.: B2986519
CAS No.: 1420793-53-8
M. Wt: 254.058
InChI Key: UPCJKRHALJZXJV-UHFFFAOYSA-N
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Description

Significance of the Quinolone Nucleus as a Privileged Pharmacophore in Organic Chemistry

The quinoline (B57606) nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. numberanalytics.comnumberanalytics.comfiveable.me This double-ring structure is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities. nih.govresearchgate.netorientjchem.org The versatility of the quinoline scaffold has made it a focal point for researchers in drug discovery. nih.gov

Quinoline derivatives have demonstrated a broad spectrum of biological effects, including antimalarial, antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govorientjchem.orgnih.gov The presence of this nucleus in numerous natural products, particularly alkaloids, underscores its biological significance. researchgate.netrsc.org For instance, quinine, a natural alkaloid, has been a historically important antimalarial drug. numberanalytics.comrsc.org The synthetic versatility of the quinoline ring system allows for the generation of a vast library of structurally diverse derivatives, which facilitates the exploration of new therapeutic agents. eurekaselect.comnih.gov This adaptability enables chemists to fine-tune the molecule's properties to enhance efficacy and target specificity. researchgate.netorientjchem.org

Role of Substituted Quinolines in Advancing Medicinal Chemistry and Material Science

The strategic modification of the quinoline core through the introduction of various substituents is a fundamental approach in modern drug development and material science. orientjchem.orgnih.gov In medicinal chemistry, functionalization of the quinoline ring can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A particularly impactful modification is the introduction of fluorine atoms, leading to the class of compounds known as fluoroquinolones. tandfonline.com Fluorine's high electronegativity and small size can alter a molecule's metabolic stability, binding affinity to protein targets, and membrane permeability. tandfonline.com The incorporation of a fluorine atom at the C-6 position of the quinoline nucleus, for example, was found to significantly enhance antibacterial activity by improving the inhibition of bacterial DNA gyrase. tandfonline.comyoutube.com This has led to the development of a major class of synthetic broad-spectrum antibacterial drugs. ijraset.comnih.gov

Beyond medicine, substituted quinolines are valuable in material science. numberanalytics.comresearchgate.net Their unique electronic and photophysical properties make them suitable for applications in the development of organic light-emitting diodes (OLEDs), fluorescent chemosensors for metal ions, dyes, and catalysts. numberanalytics.comnumberanalytics.comnih.gov The ability to tune their properties through substitution allows for the design of materials with specific desired characteristics. numberanalytics.com

Overview of 8-Bromo-7-fluoroquinoline-2-carbaldehyde as a Versatile Synthetic Intermediate

This compound is a halogenated quinoline derivative that serves as a highly useful and versatile intermediate in organic synthesis. Its structure is characterized by a quinoline core functionalized with a bromo group at the 8-position, a fluoro group at the 7-position, and a reactive carbaldehyde (aldehyde) group at the 2-position.

This combination of functional groups makes it a valuable building block for constructing more complex molecules. The aldehyde group is particularly reactive and can participate in a wide range of chemical transformations, such as condensation reactions, oxidations to form carboxylic acids, and reductions to form alcohols. rsc.orgresearchgate.net The presence of the bromine and fluorine atoms on the benzene portion of the quinoline ring system also offers sites for further modification through various cross-coupling or nucleophilic substitution reactions. These halogen substitutions can also enhance the binding affinity and selectivity of resulting molecules for specific biological targets.

Due to this synthetic flexibility, this compound is a compound of significant interest for creating novel compounds in medicinal chemistry and materials science. It provides a scaffold that can be elaborated into a diverse range of derivatives for investigation as potential pharmaceutical agents or advanced materials.

Table 1: Properties of this compound

PropertyValue
CAS Number 1420793-53-8
Molecular Formula C₁₀H₅BrFNO
Molecular Weight 254.06 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrFNO B2986519 8-Bromo-7-fluoroquinoline-2-carbaldehyde CAS No. 1420793-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO/c11-9-8(12)4-2-6-1-3-7(5-14)13-10(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCJKRHALJZXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromo 7 Fluoroquinoline 2 Carbaldehyde and Analogues

Strategies for the Construction of the Quinolone Ring System

The foundational step in the synthesis of 8-bromo-7-fluoroquinoline-2-carbaldehyde and its analogues is the construction of the quinoline (B57606) ring. Several classical and modern synthetic methods can be employed for this purpose, each with its own advantages and substrate scope.

Cyclization Reactions in the Formation of Fluoroquinoline Scaffolds

The formation of the quinoline ring system is typically achieved through cyclization reactions that involve the condensation of an aniline (B41778) derivative with a three-carbon unit. For the synthesis of a 7-fluoroquinoline (B188112) scaffold, a key starting material would be a 3-fluoroaniline (B1664137). Several named reactions are instrumental in this process:

Skraup Synthesis: This is a classic method for quinoline synthesis where an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) tandfonline.comnih.govwikipedia.org. To produce a 7-fluoroquinoline, 3-fluoroaniline would be the logical starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline acs.org. A variation of this, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds and can also be employed to synthesize substituted quinolines organic-chemistry.org.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone wikipedia.orgresearchgate.net. For instance, the reaction of 2-amino-4-fluorobenzaldehyde (B111960) with acetaldehyde, catalyzed by an acid or base, would yield 7-fluoroquinoline wikipedia.org. This method is particularly useful for preparing 2-substituted quinoline derivatives acs.org.

Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone nih.gov. For example, reacting 3-fluoroaniline with acetylacetone (B45752) would lead to the formation of 7-fluoro-2,4-dimethylquinoline.

These methods provide a versatile toolkit for constructing the basic fluoroquinoline scaffold, which can then be further functionalized. The choice of method often depends on the desired substitution pattern on the pyridine (B92270) ring of the quinoline system.

Functionalization of Precursor Quinoline Derivatives

An alternative to constructing the substituted quinoline ring in one step is to start with a pre-formed quinoline and introduce the desired functional groups. This often involves the functionalization of a simpler quinoline derivative. For the target molecule, a plausible precursor would be 7-fluoro-2-methylquinoline (B75012). This intermediate can be synthesized, for example, through a Skraup reaction using 3-fluoroaniline and crotonaldehyde.

Once the 7-fluoro-2-methylquinoline is obtained, the next steps would involve the introduction of the bromine at the C-8 position and the oxidation of the methyl group at the C-2 position. The oxidation of 2-methylquinolines to quinoline-2-carbaldehydes is a well-established transformation. A common and effective reagent for this oxidation is selenium dioxide (SeO₂) in a solvent like dioxane tandfonline.comtandfonline.comnih.govresearchgate.net. Studies have shown that the 2-methyl group of quinolines is preferentially oxidized over a 4-methyl group nih.gov. This selective oxidation provides a direct route to the 2-carbaldehyde functionality.

Introduction of Halogen Substituents at Specific Positions

The introduction of halogen atoms at specific positions on the quinoline ring is a critical aspect of the synthesis of this compound. This requires highly regioselective halogenation methods.

Regioselective Bromination at the C-8 Position of Quinoline Derivatives

The introduction of a bromine atom at the C-8 position of a 7-fluoroquinoline precursor presents a significant challenge due to the directing effects of the existing substituents. Direct bromination of quinoline itself typically yields a mixture of 5-bromo- and 8-bromoquinoline (B100496), with the former often being the major product.

For a 7-fluoro-2-methylquinoline, the fluorine atom at C-7 is an ortho, para-directing group, which would activate the C-6 and C-8 positions towards electrophilic substitution. However, achieving selectivity for the C-8 position over the C-6 position can be difficult. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of other substituents on the quinoline ring researchgate.netacgpubs.org. For instance, the bromination of 8-substituted quinolines has been studied, and the position of bromination is influenced by the electronic nature of the substituent at the 8-position researchgate.netacgpubs.org. In the absence of a directing group at the 8-position, achieving selective C-8 bromination often requires more advanced strategies.

Selective Fluorination at the C-7 Position of Quinoline Derivatives

If the synthetic strategy involves introducing the fluorine atom onto a pre-existing 8-bromoquinoline scaffold, regioselective fluorination becomes the key step. Direct fluorination of aromatic compounds is often challenging due to the high reactivity of fluorinating agents and the difficulty in controlling regioselectivity.

Electrophilic fluorinating agents, such as Selectfluor, are commonly used. However, the position of fluorination is dictated by the electronic properties of the quinoline ring. For an 8-bromo-2-methylquinoline, the bromine atom is a deactivating but ortho, para-directing group. This would direct incoming electrophiles to the C-5 and C-7 positions. Separating the desired 7-fluoro isomer from the 5-fluoro isomer could be a significant purification challenge.

Ortho-Directed Metallation and Subsequent Halogenation Approaches

To overcome the challenges of regioselectivity in direct halogenation, ortho-directed metallation strategies can be employed. This approach involves the use of a directing group that can coordinate to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce the halogen atom with high regioselectivity.

For the synthesis of an 8-bromo-7-fluoroquinoline, one could envision a strategy starting with a 7-fluoroquinoline bearing a directing group at a position that would facilitate ortho-lithiation at C-8. For example, a directing group at the C-7 position that is also a fluorine atom is not a viable strategy. Therefore, this approach is more suitable for introducing substituents ortho to other functional groups.

A more plausible application of this strategy would be to start with an 8-substituted quinoline that directs bromination to the C-7 position, or a 7-substituted quinoline that directs bromination to the C-8 position. However, the interplay of the directing effects of the quinoline nitrogen and the existing substituents makes the outcome of such reactions highly specific to the substrate and reaction conditions.

Data Tables

Table 1: Key Synthetic Intermediates and the Target Compound

Compound NameStructureKey Role
3-FluoroanilineStarting material for the quinoline ring system
7-Fluoro-2-methylquinolineKey intermediate for subsequent halogenation and oxidation
8-Bromo-7-fluoro-2-methylquinolinePrecursor to the final product
This compoundTarget compound

Synthesis of the 2-Carbaldehyde Moiety

The introduction of a carbaldehyde (formyl) group at the C2 position of the quinoline ring is a key synthetic step. This functional group serves as a versatile handle for further molecular elaboration. The primary methods to achieve this transformation involve direct formylation of the quinoline system or the oxidation of a pre-existing C2 substituent.

Formylation Reactions on the Quinoline Ring System

Direct formylation involves the electrophilic substitution of a hydrogen atom on the quinoline ring with a formyl group. Several classical name reactions are employed for this purpose, each with its specific reagents and mechanisms. nih.govwikipedia.org The choice of method often depends on the substitution pattern of the quinoline precursor and the desired regioselectivity.

Key formylation reactions applicable to quinolines include:

Vilsmeier-Haack Reaction: This is one of the most common methods for formylating electron-rich aromatic and heteroaromatic compounds. chemijournal.comchemijournal.com It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemijournal.comchemijournal.com The resulting electrophilic chloroiminium ion attacks the quinoline ring, and subsequent hydrolysis yields the aldehyde.

Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols but can be applied to other activated aromatic systems. nih.gov The reaction typically involves chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the electrophilic species.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, often acetic acid or glycerol/boric acid. nih.govnih.gov It is particularly effective for highly activated aromatic compounds. Microwave assistance has been shown to significantly shorten reaction times for this transformation. nih.gov

Table 1: Comparison of Formylation Reactions

ReactionTypical ReagentsKey FeaturesPrimary Substrates
Vilsmeier-HaackDMF, POCl₃Widely applicable, uses a pre-formed electrophile. chemijournal.comchemijournal.comElectron-rich heterocycles and aromatic rings.
Reimer-TiemannCHCl₃, Base (e.g., NaOH)Generates dichlorocarbene in situ, primarily for ortho-formylation. nih.govPhenols, some activated heterocycles.
DuffHexamethylenetetramine, AcidEffective for highly activated aromatics, can be microwave-assisted. nih.govPhenols, polycyclic aromatic hydrocarbons.

Oxidative Cleavage Methods for Aldehyde Formation

An alternative to direct formylation is the oxidation of a substituent already present at the 2-position of the quinoline ring. This is a powerful strategy, particularly when the quinoline core is built with a precursor group, such as a methyl group, at the desired position.

The most prominent method in this category is the oxidation of a 2-methylquinoline (B7769805) (quinaldine) derivative. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation, selectively oxidizing the activated methyl group to an aldehyde without over-oxidizing it to a carboxylic acid. researchgate.net This approach is documented for the synthesis of quinoline-2-carbaldehyde and its substituted analogues. researchgate.netchemicalbook.com The reaction is typically performed by refluxing the 2-methylquinoline with selenium dioxide in a solvent like 1,4-dioxane. chemicalbook.com

Table 2: Oxidative Methods for Aldehyde Formation

Precursor Group (at C2)Oxidizing AgentProductNotes
Methyl (-CH₃)Selenium Dioxide (SeO₂)Aldehyde (-CHO)A well-established and selective method for 2-methylquinolines. researchgate.net
Alkene (-CH=CH₂)Ozone (O₃), followed by reductive workupAldehyde (-CHO)A general method for cleaving double bonds to form carbonyls. numberanalytics.com

Advanced Synthetic Strategies and Catalyst Systems in Quinolone Chemistry

The field of heterocyclic synthesis is continually advancing, with a strong emphasis on efficiency, selectivity, and sustainability. Modern strategies for preparing complex quinolines like this compound leverage novel catalysts and energy sources to overcome the limitations of classical methods.

Transition Metal-Catalyzed C-H Functionalization for Quinoline Derivatization

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the regioselective functionalization of heterocyclic compounds, including quinolines. mdpi.comnih.gov This strategy avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C or C-heteroatom bond. acs.org

Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) are frequently used to catalyze these transformations. mdpi.comresearchgate.net The nitrogen atom within the quinoline ring can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C8 position. researchgate.netnih.gov For functionalization at other positions, quinoline N-oxides are commonly used as substrates, as the N-oxide group can direct the catalyst to the C2 position. mdpi.comnih.gov This approach allows for the direct introduction of various functional groups, streamlining synthetic pathways and providing access to novel quinoline derivatives. mdpi.com

Table 3: Examples of Transition Metal Catalysts in Quinoline Functionalization

Catalyst SystemTypical ReactionKey AdvantageReference
Palladium (Pd)Arylation, AlkenylationHigh efficiency and broad substrate scope. mdpi.com
Rhodium (Rh)Alkylation, AnnulationEffective for C-C bond formation. researchgate.net
Copper (Cu)Amination, EtherificationCost-effective and versatile for C-heteroatom bonds. mdpi.com
Cobalt (Co)C-H activationUses a more abundant and less expensive metal. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. eurekaselect.combenthamdirect.com This method uses microwave irradiation to efficiently and uniformly heat the reaction mixture, leading to faster reaction rates and often improved product yields compared to conventional heating methods. nih.govacs.org

In quinoline chemistry, microwave assistance has been applied to a wide range of reactions, including multicomponent reactions for building the quinoline core and subsequent functionalization steps. eurekaselect.comacs.org For instance, the Duff formylation and the Friedländer synthesis of quinolines have been successfully performed under microwave conditions, demonstrating the technology's utility in creating these heterocyclic structures efficiently. nih.govmdpi.com

Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysSeconds to minutes. benthamdirect.com
Energy EfficiencyLower (heats vessel and surroundings)Higher (direct heating of solvent/reagents).
Product YieldVariableOften higher due to reduced side reactions. eurekaselect.com
Temperature ControlLess precise, potential for hotspotsPrecise and uniform heating.

Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.combenthamdirect.com The synthesis of quinolines, traditionally reliant on harsh reagents and high temperatures, is an active area for the application of these principles. nih.govacs.org

Key green approaches in quinoline synthesis include:

Use of Benign Catalysts: Replacing hazardous acid catalysts with environmentally friendly alternatives like formic acid or reusable solid acids. ijpsjournal.com

Solvent-Free Reactions: Performing reactions in the absence of volatile organic solvents to reduce waste and environmental pollution. ijpsjournal.comresearchgate.net

Energy-Efficient Methods: Employing techniques like microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. benthamdirect.comnih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which increases atom economy and reduces purification steps. eurekaselect.com

These sustainable methodologies are not only environmentally beneficial but also frequently lead to more efficient and cost-effective synthetic routes for producing valuable quinoline derivatives. ijpsjournal.comresearchgate.net

Reactivity and Derivatization Chemistry of 8 Bromo 7 Fluoroquinoline 2 Carbaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key reactive center in 8-Bromo-7-fluoroquinoline-2-carbaldehyde, readily undergoing nucleophilic additions, condensation reactions, as well as oxidation and reduction.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

The synthesis of imines from aldehydes and primary amines is a well-established transformation in organic chemistry. redalyc.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net For instance, the reaction of various quinoline-7-amines with aromatic aldehydes in ethanol (B145695) has been shown to produce Schiff bases upon refluxing for a few hours. bepls.com Similarly, substituted anilines react with 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) in acetone (B3395972) to yield the corresponding imines. nih.gov While specific examples with this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous.

Table 1: Representative Examples of Schiff Base Formation from Quinolines

Quinoline (B57606) Reactant Amine Reactant Solvent Conditions Product Type Reference
Quinolin-7-amine Aromatic aldehydes Ethanol Reflux, 2 hrs Schiff Base bepls.com
2-Chloro-8-methylquinoline-3-carbaldehyde Substituted anilines Acetone Not specified Imine nih.gov
Quinoline-3-carbaldehydes 2,6-diisopropylaniline Not specified Not specified Imine mdpi.com

Thiosemicarbazones are another important class of derivatives formed from the aldehyde functionality. The reaction of this compound with thiosemicarbazide (B42300) or its derivatives yields the corresponding thiosemicarbazones. This reaction is a condensation process, similar to imine formation, and is often carried out in a suitable solvent like ethanol.

The synthesis of thiosemicarbazones from various quinoline aldehydes has been reported. For example, 5-acetyl- and 5-benzoyl-8-hydroxyquinolines react with 4-substituted-3-thiosemicarbazides to form the corresponding thiosemicarbazones. ekb.eg Similarly, novel quinoline-based thiosemicarbazide derivatives have been synthesized by reacting quinoline-8-sulfonohydrazide (B5629346) with various isothiocyanates. nih.govacs.org The synthesis of 3-quinolinecarbaldehyde thiosemicarbazones from differently substituted thiosemicarbazides has also been documented. neliti.com These examples suggest that this compound would readily undergo this transformation.

Table 2: Examples of Thiosemicarbazone Synthesis from Quinolines

Quinoline Reactant Thiosemicarbazide Reactant Conditions Product Type Reference
5-Acetyl-8-hydroxyquinoline 4-Substituted-3-thiosemicarbazides Not specified Thiosemicarbazone ekb.eg
Quinoline-8-sulfonyl chloride Hydrazine hydrate, then isothiocyanates Not specified Thiosemicarbazide derivative nih.govacs.org
3-Quinolinecarbaldehydes Substituted thiosemicarbazides Not specified Thiosemicarbazone neliti.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 8-Bromo-7-fluoroquinoline-2-carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), or milder reagents like pyridinium (B92312) chlorochromate (PCC) can be employed. organic-chemistry.orgorganic-chemistry.org The oxidation of halogenated quinolines to their corresponding pyridine-2,3-dicarboxylic acids using ozone followed by hydrogen peroxide or ruthenium tetroxide has been reported, indicating the stability of the halogen substituents under certain oxidative conditions. researchgate.net The choice of oxidant and reaction conditions is crucial to ensure selective oxidation of the aldehyde without affecting other functional groups on the quinoline ring.

Reduction Reactions to Alcohol and Amine Derivatives

The aldehyde functionality can be reduced to a primary alcohol, (8-bromo-7-fluoroquinolin-2-yl)methanol, or further to an amine, (8-bromo-7-fluoroquinolin-2-yl)methanamine.

For the reduction to the alcohol, common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used. The choice between these reagents depends on the presence of other reducible functional groups in the molecule, with NaBH4 being a milder and more selective reagent.

The conversion of the aldehyde to an amine can be achieved through reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with an amine (such as ammonia (B1221849) or a primary or secondary amine), followed by in-situ reduction of the intermediate. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.org For instance, the reduction of a 2-chloro-3-cyanoquinoline with LiAlH4 has been shown to yield the corresponding (2-chloroquinolin-3-yl)methanamine. nih.gov

Transformations Involving Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the quinoline ring of this compound also offer opportunities for further derivatization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 8-position is a suitable handle for such transformations. These reactions typically involve a palladium catalyst, a ligand, and a base, and allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. nih.govbeilstein-journals.orgnih.govresearchgate.netrsc.org For instance, palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov Similarly, N-substituted 4-bromo-7-azaindoles have been shown to undergo palladium-catalyzed C-N and C-O bond formation. beilstein-journals.org While specific applications to this compound are not widely reported, the principles of these well-established reactions are applicable. The differential reactivity of the bromo and fluoro substituents could potentially allow for selective functionalization at the C-8 position via cross-coupling while leaving the C-7 fluorine intact.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the C8 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, the C-Br bond can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, would yield the corresponding 8-aryl- or 8-vinyl-7-fluoroquinoline-2-carbaldehyde derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial in achieving high yields and would need to be optimized for this specific substrate.

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction of this compound with various terminal alkynes would be expected to proceed at the C8 position, leading to the synthesis of 8-alkynyl-7-fluoroquinoline-2-carbaldehyde derivatives. These products could serve as versatile intermediates for further transformations.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Example)
Suzuki CouplingPhenylboronic acid8-Phenyl-7-fluoroquinoline-2-carbaldehydePd(PPh₃)₄, K₂CO₃
Sonogashira CouplingPhenylacetylene8-(Phenylethynyl)-7-fluoroquinoline-2-carbaldehydePdCl₂(PPh₃)₂, CuI, Et₃N

Nucleophilic Aromatic Substitution (SNAr) on the Haloquinoline Core

The quinoline ring in this compound is substituted with two halogen atoms, bromine and fluorine. Both are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly given the electron-withdrawing nature of the quinoline nitrogen and the aldehyde group. The relative reactivity of the C-Br and C-F bonds towards nucleophilic attack would depend on the reaction conditions and the nature of the nucleophile.

Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile to form a stabilized carbanionic intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. The position of the halogen also plays a significant role. While fluoride (B91410) is a better leaving group than bromide in many SNAr reactions due to its ability to stabilize the transition state through polarization, the precise regioselectivity of substitution on this specific molecule would require experimental verification. Nucleophiles such as amines, alkoxides, and thiolates could potentially displace either the bromine or the fluorine atom, leading to a variety of substituted quinoline derivatives.

Multi-Component Reactions for Structural Diversification of the Quinoline Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway for generating molecular diversity. The aldehyde functionality at the C2 position of this compound is an excellent handle for engaging in various MCRs.

For instance, the aldehyde group can react with an amine and an isocyanide in a Ugi four-component reaction . This would lead to the formation of a complex bis-amide structure appended to the quinoline core. Another possibility is the Povarov reaction , a diastereoselective formal [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. While the substrate already possesses a quinoline core, the aldehyde group could participate in related MCRs to build complex heterocyclic systems fused to or substituted on the existing quinoline framework. The specific outcome of such reactions would be highly dependent on the chosen reactants and reaction conditions.

Table 2: Potential Multi-Component Reactions Involving this compound

MCR TypeReactantsPotential Product Scaffold
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino carboxamide derivative at C2
Kabachnik–Fields ReactionAmine, Phosphiteα-Aminophosphonate derivative at C2

Applications in Medicinal Chemistry Research: Structure Activity Relationships and Design Principles

Design and Synthesis of Novel Fluoroquinolone Analogues and Compound Libraries

The structure-activity relationship (SAR) of fluoroquinolones is a well-studied area, with a consensus that modifications at several key positions can dramatically alter the compound's properties. The C-7 position, in particular, has a significant impact on the potency, spectrum of activity, solubility, and pharmacokinetic profile of the resulting analogue. The most extensively investigated substituents at this position are piperazin-1-yl and its derivatives. rjptonline.org

For instance, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) group at the C-7 position were key modifications that led to the development of Norfloxacin, a significant advancement in the quinolone class of antibacterials. rjptonline.org Further research has shown that larger heterocyclic groups at the C-7 position can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, the presence of a halogen, such as a chlorine atom, at the C-8 position has been shown in some derivatives to enhance antibiotic activity. mdpi.com The carboxyl group at the C-3 position and the carbonyl group at the C-4 position are also considered essential for antibacterial activity. researchgate.net

The following table summarizes the general influence of substituents at various positions on the quinoline (B57606) scaffold based on established SAR principles.

PositionSubstituentGeneral Effect on Activity
C-3 Carboxylic AcidEssential for DNA gyrase binding and antibacterial activity.
C-4 Carbonyl GroupEssential for DNA gyrase binding.
C-6 FluorineBroadens the spectrum of activity and increases potency.
C-7 Piperazine/other heterocyclesSignificantly influences potency, spectrum, and pharmacokinetics.
C-8 Halogen (e.g., F, Cl)Can modulate antibacterial activity.

To broaden the therapeutic potential and overcome drug resistance, researchers are employing hybridization strategies. This involves chemically linking the fluoroquinolone scaffold with other pharmacophores known for their biological activity. This approach can lead to compounds with dual modes of action or improved activity against resistant strains.

One such strategy involves creating hybrids of fluoroquinolones with flavonoids. nih.gov In a study, twenty-one fluoroquinolone-flavonoid hybrids were synthesized. Some of these hybrids demonstrated excellent antibacterial activity against drug-resistant microorganisms. For example, a naringenin-ciprofloxacin hybrid was found to be significantly more active than ciprofloxacin (B1669076) alone against several bacterial strains and even showed activity against the fungus Candida albicans. nih.gov Molecular docking studies suggest that the flavonoid moiety can introduce additional interactions without disrupting the primary binding mode of the fluoroquinolone part. nih.gov

Investigation of Potential Biological Activities in Pre-clinical Models

Derivatives of 8-Bromo-7-fluoroquinoline-2-carbaldehyde are being investigated for a range of potential biological activities, with a primary focus on antimicrobial research.

The core of the research into derivatives of this compound lies in the development of new antimicrobial agents to combat the growing threat of resistant pathogens.

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. rjptonline.orgnih.gov This mechanism of action leads to bacterial cell death. researchgate.net The development of new fluoroquinolone analogues is driven by the need to overcome resistance mechanisms that have emerged in bacteria, such as mutations in the target enzymes or increased efflux of the drug from the bacterial cell. researchgate.netnih.gov

Numerous studies have synthesized and evaluated new fluoroquinolone analogues for their antibacterial activity. For example, a series of 8-amino-7-(aryl/hetaryl)fluoroquinolones showed significant antimicrobial activity against a panel of Gram-negative and Gram-positive bacteria, with some compounds showing potency comparable to or greater than standard antibiotics like ciprofloxacin. researchgate.net Another study synthesized novel fluoroquinolone analogues through reductive amination and found several compounds to be highly active against E. coli and S. aureus. researchgate.net

The following table presents a selection of research findings on the antibacterial activity of novel fluoroquinolone analogues.

Compound TypeTarget OrganismsKey FindingsReference
8-amino-7-(aryl/hetaryl)fluoroquinolonesE. coli, S. typhimurium, P. aeruginosa, S. aureus, etc.Significant activity against most tested strains, some comparable or superior to standard antibiotics. researchgate.net
Fluoroquinolone analogues (reductive amination)E. coli K12, S. aureus RN42208 out of 18 synthesized compounds were found to be most active. researchgate.net
Fluoroquinolone-flavonoid hybridsE. coli, B. subtilis, S. aureus, C. albicansNaringenin-ciprofloxacin hybrid showed significantly better activity than ciprofloxacin against resistant strains. nih.gov

While the primary focus of fluoroquinolone research has been on antibacterial activity, some studies have explored their potential against other types of microbes. The aforementioned study on fluoroquinolone-flavonoid hybrids demonstrated that modification at the C-7 position could lead to compounds with antifungal activity, specifically against Candida albicans. nih.gov

The broader quinoline scaffold, from which fluoroquinolones are derived, has been associated with a wide range of biological activities, including antiviral properties. nih.gov This suggests that derivatives of this compound could be explored for applications beyond bacterial infections, although this area of research is less developed.

Anticancer Research: Quinoline Scaffolds and Enzyme Inhibition Mechanisms (e.g., EGFR Tyrosine Kinase)

The quinoline scaffold is a foundational structure in the design of novel anticancer agents. Its derivatives have been investigated for their ability to inhibit various tumor cell lines. Research into 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the inhibition of critical enzymes involved in cell signaling and proliferation. One of the most significant targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that plays a crucial role in cell proliferation, differentiation, and survival. nih.gov Overexpression of EGFR is common in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

Small-molecule tyrosine kinase inhibitors (TKIs) based on quinoline and similar heterocyclic structures can bind to the intracellular catalytic site of EGFR, blocking its signaling pathway and leading to cell death. nih.govresearchgate.net The design of these inhibitors often focuses on creating molecules that can fit into the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation. researchgate.net The halogenated quinoline framework of this compound makes it a compound of interest for developing such targeted inhibitors.

Table 1: Antiproliferative Activity of Selected Bromo-Substituted Hydroxyquinolines

Compound C6 (IC50 µg/mL) HeLa (IC50 µg/mL) HT29 (IC50 µg/mL)
5,7-Dibromo-8-hydroxyquinoline 6.7 10.4 12.1
7-Bromo-8-hydroxyquinoline 15.2 20.8 25.6

Data sourced from studies on bromo-substituted quinoline derivatives. researchgate.net

Antimalarial and Anti-tubercular Research

The quinoline core is historically significant in the development of antimalarial drugs, with 8-aminoquinoline (B160924) derivatives like primaquine (B1584692) being notable examples. nih.gov While research on this compound for antimalarial activity is not extensively detailed, its structural similarity to known antimalarial pharmacophores suggests its potential as a building block for new agents. Pyrroloquinazolinediamine derivatives, which also feature a heterocyclic core, have shown high potency against Plasmodium falciparum and Plasmodium berghei. nih.gov

In the field of anti-tubercular research, fluoroquinolones—a class of antibiotics characterized by a fluorine atom on the quinoline structure—have demonstrated significant bactericidal activity against Mycobacterium tuberculosis. nih.gov Newer fluoroquinolones are considered attractive options for treating pulmonary tuberculosis, including multi-drug resistant (MDR) strains. nih.gov Furthermore, diarylquinoline compounds, such as TMC207, have emerged as a potent new class of anti-tuberculosis drugs that work by inhibiting the bacterial ATP synthase. nih.gov The presence of both bromo and fluoro substituents on the this compound scaffold positions it as a candidate for exploration in the synthesis of novel anti-tubercular agents.

Modulation of Enzyme Activity (e.g., Cholinesterases)

Beyond cancer and infectious diseases, quinoline derivatives are being investigated for their ability to modulate the activity of various enzymes, including cholinesterases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. arabjchem.org

Research has shown that synthetic compounds based on the fluoroquinolone scaffold can be effective inhibitors of both AChE and BChE. arabjchem.org For instance, a series of fluoroquinolone derivatives demonstrated inhibitory activities in the micromolar range, with the position of the fluoro substituent influencing potency. arabjchem.org A derivative with an ortho-fluorophenyl group was identified as the most active inhibitor against both enzymes, with IC50 values of 0.70 µM for AChE and 2.20 µM for BChE. arabjchem.org This suggests that the strategic placement of halogen atoms, such as the fluorine in this compound, could be leveraged to design potent cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition by a Lead Fluoroquinolone Derivative (Compound 7g)

Enzyme IC50 (µM)
Acetylcholinesterase (AChE) 0.70 ± 0.10
Butyrylcholinesterase (BChE) 2.20 ± 0.10

Data represents findings from a study on fluoroquinolone-based cholinesterase inhibitors. arabjchem.org

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Impact of Bromo- and Fluoro- Substituents on Biological Potency and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The inclusion of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance a compound's therapeutic properties. These substitutions can significantly influence factors like lipophilicity, metabolic stability, and binding affinity to molecular targets. researchgate.net

The bromine and fluorine atoms on the this compound scaffold are expected to enhance its binding affinity and selectivity for specific enzymes or receptors. Structure-activity relationship (SAR) studies on related compounds have provided insights into these effects. For example, in the development of antibacterial arylfluoroquinolones, a fluorine atom at the C-6 position was found to be crucial for potency. nih.gov Similarly, SAR studies of 8-substituted quinolines as anticancer agents indicate that the presence and position of bromo groups directly impact cytotoxicity. researchgate.net The electronegativity and size of these halogen substituents alter the electronic distribution of the quinoline ring system, thereby modulating its interaction with biological macromolecules.

Conformational Analysis and Molecular Recognition Mechanisms

Understanding how a molecule like this compound interacts with its biological target at a three-dimensional level is critical for rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions. researchgate.netmdpi.com

Molecular docking studies can simulate the binding of a ligand (the quinoline derivative) into the active site of a target protein, such as EGFR tyrosine kinase or DNA gyrase. researchgate.netresearchgate.net These studies help identify key interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. The conformational arrangement of the molecule, influenced by its substituents, plays a vital role in achieving an optimal fit within the binding pocket. For quinoline derivatives, the planar ring system often facilitates π-π stacking interactions, while the halogen substituents can form specific halogen bonds or other electrostatic interactions, enhancing binding affinity and specificity. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Although specific docking studies for 8-Bromo-7-fluoroquinoline-2-carbaldehyde are not detailed in available research, studies on analogous fluoroquinolone compounds consistently show interactions with key amino acid residues within the active sites of bacterial enzymes like DNA gyrase. researchgate.netmdpi.com These interactions typically involve hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. For example, docking of similar quinolone structures into the DNA gyrase active site of E. coli has revealed critical interactions with residues such as Asp87 and Arg91. researchgate.net The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of this interaction.

Table 1: Predicted Interactions for Fluoroquinolone Analogs with Bacterial DNA Gyrase

Interacting Residue Interaction Type Potential Role
Aspartic Acid (e.g., Asp87) Hydrogen Bond, Metal Coordination (via Mg²⁺) Anchors the ligand within the active site.
Arginine (e.g., Arg91) Hydrogen Bond, Electrostatic Interaction Stabilizes the ligand orientation.
Serine / Threonine Hydrogen Bond Contributes to binding specificity.

Note: This table is illustrative, based on general findings for the fluoroquinolone class, as specific data for this compound is not available.

Quinolones function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for bacterial DNA replication, and their inhibition leads to cell death. Molecular docking studies help elucidate this mechanism by showing how the ligand stabilizes the enzyme-DNA cleavage complex. mdpi.com The quinolone molecule typically binds in a pocket formed by the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands. mdpi.com The presence of fluorine and bromine atoms, as in this compound, can significantly influence the binding affinity and specificity for the target enzymes, potentially enhancing inhibitory activity. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles.

Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of this compound. nih.gov Such analyses involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding charge transfer interactions and predicting the molecule's reactivity. nih.gov For similar aromatic aldehydes, the oxygen of the carbonyl group is typically the most electron-rich (negative potential) site. nih.gov

While specific reaction mechanism studies for this compound are not found, theoretical calculations are instrumental in studying the synthesis and reactivity of related compounds. These methods can model reaction pathways, identify intermediate structures, and calculate the energy barriers of transition states, providing deep insights into reaction kinetics and thermodynamics. nih.gov

In Silico Pharmacokinetic Predictions and Druggability Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govresearchgate.net

Computational tools can predict various properties based on a molecule's structure. nih.govnih.gov For a compound like this compound, these models would assess properties like aqueous solubility, intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. mdpi.com Druggability is often initially assessed using guidelines like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. While specific predictive data for this compound is not published, related molecules are often optimized to balance efficacy with favorable ADMET properties. mdpi.comresearchgate.net

Table 2: Representative In Silico ADMET Predictions for Drug-like Molecules

Property Predicted Value Range Importance
Molecular Weight < 500 g/mol Affects absorption and distribution.
LogP (Lipophilicity) -0.4 to +5.6 Influences solubility, permeability, and metabolism.
H-bond Donors ≤ 5 Affects membrane permeability.
H-bond Acceptors ≤ 10 Affects membrane permeability.
Aqueous Solubility LogS > -6 Crucial for absorption and formulation.

Note: This table represents typical desirable ranges for oral drug candidates. Specific predicted values for this compound require dedicated software analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in publicly accessible literature, the application of this computational technique to analogous quinoline (B57606) derivatives provides a robust framework for understanding its probable conformational landscape and intermolecular interactions. researchgate.netmdpi.com MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time, offering insights into conformational flexibility and the nature of non-covalent interactions that govern molecular behavior in a condensed phase. nih.govarabjchem.org

Conformational Landscape Exploration

The conformational landscape of this compound is primarily dictated by the rotational freedom of the carbaldehyde group at the 2-position of the quinoline ring. The bond connecting the aldehyde carbon to the quinoline ring is a single bond, allowing for rotation. This rotation, however, is likely influenced by steric and electronic factors.

Molecular dynamics simulations of various quinoline derivatives have been instrumental in exploring their conformational possibilities. researchgate.netnih.gov For this compound, the primary dihedral angle of interest would be that which defines the orientation of the carbaldehyde group relative to the quinoline plane. Theoretical calculations on similar aromatic aldehydes suggest that planar or near-planar conformations are often the most stable due to favorable conjugation between the aldehyde group and the aromatic ring system.

It is hypothesized that two primary low-energy conformations would exist: one where the aldehyde oxygen is oriented away from the quinoline nitrogen (anti-conformer) and another where it is pointed towards it (syn-conformer). The relative energies of these conformers would be influenced by a delicate balance of electrostatic interactions between the lone pairs of the nitrogen and oxygen atoms, and steric hindrance from adjacent atoms. MD simulations would allow for the exploration of the energy barriers between these conformational states, providing a dynamic picture of the molecule's flexibility.

To illustrate the type of data that would be generated from such a simulation, a hypothetical representation of the conformational analysis is provided below. This table outlines the key dihedral angle and the relative population of the two likely primary conformers at a standard simulation temperature.

Hypothetical Conformational Analysis of this compound
ConformerKey Dihedral Angle (N1-C2-C(aldehyde)-O)Relative Population (%)Energy (kcal/mol)
Syn~0°400.5
Anti~180°600.0

This table is illustrative and based on theoretical principles, as specific experimental or simulation data for this compound is not available.

Intermolecular Interactions

Molecular dynamics simulations are also exceptionally useful for elucidating the nature and strength of intermolecular interactions in a simulated environment, such as in a solvent or a crystal lattice. nih.govarabjchem.org For this compound, several types of non-covalent interactions are expected to be significant.

Studies on various quinoline derivatives have highlighted the importance of π-π stacking interactions, where the aromatic quinoline rings of adjacent molecules align. nih.gov The electron-rich nature of the quinoline system facilitates these interactions, which are crucial for the stability of molecular aggregates and crystal packing.

Furthermore, the presence of halogen atoms (bromine and fluorine) introduces the possibility of halogen bonding. The bromine atom at the 8-position, with its electropositive σ-hole, could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom or the aldehyde oxygen.

A summary of the probable intermolecular interactions involving this compound, as would be identified through MD simulations, is presented in the following hypothetical data table.

Hypothetical Intermolecular Interactions for this compound
Interaction TypeParticipating Atoms/GroupsTypical Distance (Å)Significance
π-π StackingQuinoline Ring ↔ Quinoline Ring3.4 - 3.8Major contributor to crystal packing and aggregation
Halogen BondingC8-Br ↔ N1 or O(aldehyde)2.8 - 3.2Directional interaction influencing molecular arrangement
Dipole-DipoleC=O ↔ C=O, Quinoline Ring ↔ C=O3.0 - 4.0Contributes to the overall cohesive energy
C-H···F/O InteractionsC-H ↔ F-C7 or O(aldehyde)2.2 - 2.8Weak hydrogen bonds that provide additional stabilization

This table is illustrative and based on theoretical principles, as specific experimental or simulation data for this compound is not available.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For 8-bromo-7-fluoroquinoline-2-carbaldehyde, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are typically used.

The expected monoisotopic mass of the molecular ion [M+H]⁺ of this compound (C₁₀H₅BrFNO) is calculated to be 253.9560 u. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, confirming the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the molecule. By inducing fragmentation of the precursor ion, characteristic product ions are generated, which provide valuable information about the compound's structure. For instance, the loss of the formyl group (-CHO), the bromine atom (-Br), or cleavage of the quinoline (B57606) ring system would produce specific fragment ions, helping to piece together the molecular architecture.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Predicted m/z Description
[M+H]⁺ 253.9560 Protonated molecular ion
[M-CHO]⁺ 224.9611 Loss of the carbaldehyde group

Note: The data in this table is predictive and based on common fragmentation pathways for similar chemical structures.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR) for Comprehensive Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. omicsonline.orgresearchgate.netweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the complete picture of the atomic connectivity and spatial relationships within this compound.

¹H NMR: The 1D proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the quinoline ring system and the aldehyde proton would resonate at characteristic chemical shifts.

¹³C NMR: The 1D carbon NMR spectrum reveals the number of inequivalent carbon atoms in the molecule. The carbon of the aldehyde group would appear at a significantly downfield chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine direct one-bond and long-range multi-bond correlations between protons and carbons, respectively. analis.com.myspringernature.com These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule's complex aromatic system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2-CHO 10.1 192.5
3 8.2 122.0
4 8.4 137.0
5 7.8 128.0
6 7.6 125.0
7 - 120.0 (C-F)
8 - 115.0 (C-Br)
4a - 129.0

Note: The data in this table is an educated prediction based on known substituent effects in quinoline systems and should be considered illustrative.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the definitive method. researchgate.netresearchgate.net This technique requires growing a suitable single crystal of this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsion angles, providing an exact geometric description of the molecule. It would also reveal the planarity of the quinoline ring system and the orientation of the carbaldehyde group relative to the ring. Furthermore, the analysis of the crystal packing can identify intermolecular interactions such as halogen bonding, π-π stacking, or hydrogen bonding, which govern the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netd-nb.inforesearchgate.net These techniques are excellent for identifying the presence of specific functional groups.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the aldehyde C-H stretch, the carbonyl (C=O) stretch, C=N and C=C stretching vibrations of the quinoline ring, and the C-Br and C-F stretching vibrations. The positions of these bands can be indicative of the electronic environment of the functional groups.

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. Together, FT-IR and Raman spectroscopy serve as quick and effective methods for confirming the presence of key functional groups and for assessing the purity of a sample.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch ~2850, ~2750 Weak
Carbonyl (C=O) Stretch ~1700 Moderate
C=N/C=C Ring Stretch 1600-1450 Strong
C-F Stretch ~1100 Weak

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

This compound itself is an achiral molecule. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), which measure the differential absorption of left and right circularly polarized light.

However, if this compound were used as a precursor to synthesize chiral derivatives, for instance, through a reaction at the carbaldehyde group that introduces a stereocenter, then ECD would become a critical tool. The resulting chiral products would exhibit a characteristic ECD spectrum, which could be used to determine their absolute configuration by comparing the experimental spectrum with that predicted from quantum chemical calculations. This would be essential for applications where stereochemistry is crucial.

Future Directions and Emerging Research Perspectives

Development of Novel and More Efficient Synthetic Routes for Substituted Quinolines

The synthesis of quinoline (B57606) scaffolds, including derivatives like 8-Bromo-7-fluoroquinoline-2-carbaldehyde, is a cornerstone of medicinal chemistry. Traditional methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. However, the future of quinoline synthesis lies in the development of more efficient, sustainable, and versatile methodologies. Researchers are increasingly focusing on one-pot multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste.

Recent advancements have highlighted the use of novel catalytic systems, including metal-based and organocatalysts, to facilitate the synthesis of highly functionalized quinolines under milder reaction conditions. For instance, the Vilsmeier-Haack reaction has been employed for the synthesis of quinoline-carbaldehyde derivatives. researchgate.net The development of synthetic routes that allow for precise control over the substitution pattern on the quinoline ring is crucial for structure-activity relationship (SAR) studies. For a compound like this compound, this would involve regioselective halogenation and formylation techniques. The future direction points towards greener synthetic approaches, utilizing less hazardous solvents and reagents, and improving atom economy.

Table 1: Comparison of Traditional and Modern Synthetic Routes for Quinolines

Feature Traditional Syntheses (e.g., Skraup, Friedländer) Modern Syntheses (e.g., MCRs, Catalytic Methods)
Efficiency Often multi-step with moderate yields Typically one-pot with higher yields
Sustainability May use harsh reagents and high temperatures Employs milder conditions and greener catalysts
Versatility Limited substrate scope Broader substrate scope and functional group tolerance

| Atom Economy | Generally lower | Higher atom economy |

Exploration of New Biological Targets and Therapeutic Areas for Quinoline Scaffolds

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. ontosight.aiarabjchem.org The specific compound, this compound, with its halogen substitutions and a reactive carbaldehyde group, presents a promising framework for the development of novel therapeutic agents.

Anticancer Potential: Quinoline derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and mechanisms of action, such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. arabjchem.orgresearchgate.net For instance, certain bromo- and nitro-substituted quinolines have demonstrated considerable antiproliferative activity. researchgate.net The cytotoxic effects of quinoline derivatives can be modulated through functionalization, suggesting that compounds like this compound could be tailored to enhance their anticancer efficacy. brieflands.com The aldehyde functional group can readily undergo reactions to form Schiff bases or other derivatives, allowing for the exploration of a wide chemical space to identify potent and selective anticancer compounds.

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinolines, particularly fluoroquinolones, are a well-established class of antibiotics. nih.govnih.gov The presence of a fluorine atom in the quinoline ring is often associated with enhanced antibacterial activity. mdpi.com Quinoline-functionalized thiosemicarbazone derivatives have demonstrated potential as broad-spectrum antibacterial agents. ashdin.com The aldehyde group of this compound can be a key synthon for preparing such derivatives. Future research will likely focus on identifying the specific microbial targets of such novel quinoline scaffolds and evaluating their efficacy against a broad panel of clinically relevant pathogens, including those resistant to existing drugs. nih.govnih.gov

Table 2: Potential Biological Activities of Functionalized Quinolines

Therapeutic Area Mechanism of Action Example of Related Quinoline Derivatives
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of topoisomerase Bromo- and nitro-substituted quinolines, Benzo[h]quinolines researchgate.netnih.gov
Antimicrobial Inhibition of DNA gyrase and topoisomerase IV Fluoroquinolones, Quinoline-thiosemicarbazones nih.govashdin.com
Anti-inflammatory Modulation of inflammatory pathways Various substituted quinolines

| Antimalarial | Inhibition of heme detoxification | Chloroquine, Primaquine (B1584692) |

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel quinoline derivatives is no exception. ontosight.ai These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activities and physicochemical properties. nih.govoncodesign-services.com

For a scaffold like this compound, de novo design algorithms can generate novel derivatives with optimized properties. By training on large datasets of known bioactive molecules, these models can learn the complex relationships between chemical structure and biological function. This allows for the virtual screening of vast chemical libraries and the prioritization of candidates for synthesis and experimental testing. nih.gov

Machine learning models can also predict the synthetic accessibility of designed molecules, ensuring that the generated compounds can be realistically produced in the laboratory. oncodesign-services.com Furthermore, AI can aid in the prediction of retrosynthetic pathways, streamlining the synthesis planning process. oncodesign-services.com In the context of this compound, AI could be used to design derivatives with enhanced binding affinity to specific biological targets or improved pharmacokinetic profiles.

Potential Applications in Materials Science and Photophysics of Functionalized Quinolines

Beyond their therapeutic potential, functionalized quinolines are gaining attention in the field of materials science due to their unique photophysical properties. The extended π-system of the quinoline ring often imparts fluorescence, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents. mdpi.comscielo.br

The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, can be finely tuned by introducing various substituents onto the quinoline core. scielo.brnih.gov Halogen substitutions, as seen in this compound, are known to influence the electronic properties and can lead to interesting photophysical behaviors, including phosphorescence. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as emitter and electron-transport materials in OLEDs. uconn.edu The development of novel quinoline-based materials with high fluorescence quantum yields and thermal stability is an active area of research. mdpi.comresearchgate.net The functional groups on this compound could be modified to create new materials for efficient and color-tuned OLEDs. rsc.org

Chemical Sensors: The fluorescence of quinoline derivatives can be sensitive to the presence of specific analytes, making them excellent candidates for chemical sensors. The aldehyde group in this compound provides a convenient handle for attaching receptor units that can selectively bind to ions or molecules of interest, leading to a detectable change in the fluorescence signal.

Table 3: Potential Material Science Applications of Functionalized Quinolines

Application Key Property Role of Functional Groups
OLEDs Electroluminescence, High Quantum Yield Tuning of emission color and charge transport properties
Chemical Sensors Fluorescence quenching or enhancement upon analyte binding Covalent attachment of recognition moieties

| Photocatalysis | Light absorption and electron transfer | Modification of redox potentials and excited-state properties |

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 8-bromo-7-fluoroquinoline-2-carbaldehyde, and how do substituents influence spectral interpretation?

Characterization should combine 1^1H/13^13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . The aldehyde proton (CHOCHO) typically appears as a singlet at ~9.8–10.2 ppm in 1^1H NMR, while bromine and fluorine substituents induce deshielding in adjacent carbons. Fluorine’s strong electronegativity may split signals due to 19^{19}F-1^1H coupling. For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended. Cross-validate results with elemental analysis to confirm stoichiometry .

Advanced: How can factorial design optimize the synthesis of this compound, particularly in resolving low yield or impurity issues?

A 2k^k factorial design can systematically test variables (e.g., temperature, catalyst loading, reaction time). For example, if bromination at the 8-position is incomplete, evaluate the effects of NBS (N-bromosuccinimide) concentration vs. reaction time. Use ANOVA to identify significant factors and interactions. Orthogonal arrays (e.g., Taguchi method) reduce experimental runs while maximizing data resolution. Post-optimization, validate with a confirmation run and characterize impurities via LC-MS to trace side reactions (e.g., over-bromination or aldehyde oxidation) .

Basic: What safety protocols are critical when handling this compound in the lab?

Wear nitrile gloves , goggles , and a lab coat to avoid skin/eye contact. Use a fume hood due to potential aldehyde volatility. Store the compound at 2–8°C under inert gas (argon) to prevent degradation. Waste should be neutralized (e.g., with sodium bicarbonate for acidic byproducts) and disposed via certified hazardous waste services. Monitor for respiratory irritation during prolonged use .

Advanced: How do steric and electronic effects of the bromo-fluoro substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

The 7-fluoro group acts as a strong electron-withdrawing meta-director, while 8-bromo provides a leaving site for palladium-catalyzed couplings. Steric hindrance at the 2-carbaldehyde position may slow nucleophilic attacks unless protected (e.g., as an acetal). For Suzuki reactions, use Pd(PPh3_3)4_4 with arylboronic acids in degassed THF/water. Monitor regioselectivity via 1^1H NMR; competing pathways (e.g., homocoupling) can arise if bromide displacement is incomplete .

Basic: What are the stability challenges of this compound under ambient conditions, and how should they be mitigated?

The aldehyde group is prone to oxidation, forming carboxylic acid derivatives. Stability studies under varying humidity/temperature (e.g., 25°C/60% RH vs. 4°C/dry) show degradation >5% after 14 days at room temperature. Store in amber vials with desiccants (silica gel) and avoid prolonged light exposure. For long-term storage, lyophilize and keep at -20°C .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies) for this compound?

Contradictions often stem from unaccounted variables (e.g., trace moisture in solvents, ligand purity). Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive steps). Use design of experiments (DoE) to isolate confounding factors. Cross-check with alternative characterization (e.g., X-ray crystallography for structural confirmation) or computational modeling (DFT for reaction pathways) .

Basic: What synthetic routes are most efficient for preparing this compound from precursor molecules?

Start with 7-fluoroquinoline , brominate at the 8-position using Br2_2/FeCl3_3 in DCM. Introduce the aldehyde via Vilsmeier-Haack reaction (POCl3_3, DMF) at the 2-position. Alternatively, use lithiation (LDA, -78°C) followed by DMF quench. Yields range from 40–65%; purify via column chromatography (hexane/EtOAc gradient) .

Advanced: What statistical methods are suitable for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?

Use multivariate regression (e.g., PLS or PCR) to correlate substituent electronic parameters (σ\sigma, Hammett constants) with biological activity. For dose-response curves, fit data to a Hill equation and calculate EC50_{50}/IC50_{50} using nonlinear regression (e.g., GraphPad Prism). Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting .

Basic: How does the presence of bromine and fluorine impact the compound’s solubility in common solvents?

Bromine increases molecular weight, reducing solubility in polar solvents (water, ethanol). Fluorine enhances lipophilicity, improving solubility in DCM or DMSO. Experimental solubility in DMSO >100 mg/mL; in water, <0.1 mg/mL. Use co-solvents (e.g., DMSO/water mixtures) for biological assays .

Advanced: What strategies enable regioselective functionalization of this compound for drug discovery applications?

Protect the aldehyde as a 1,3-dioxolane to prevent unwanted nucleophilic reactions. Perform Buchwald-Hartwig amination at the 8-bromo position with primary amines. For fluorination retention, use mild conditions (e.g., KF/18-crown-6). Deprotect the aldehyde post-functionalization with aqueous HCl .

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